Structural Topology: Pyrazole Substitution Introduces Unique Hydrogen-Bond Acceptor Capacity Relative to Halo- and Haloalkyl-Substituted Analogs
The 4-(1H-pyrazol-1-yl) substituent on the benzenesulfonamide phenyl ring provides two nitrogen-based hydrogen-bond acceptor (HBA) sites, raising the total HBA count of the target compound to 7, compared to 5 for the 2-trifluoromethyl analog (CAS 2097924-36-0, molecular formula C17H13F3N4O2S) and 3 for the 2-chloro analog (C16H13ClN4O2S) [1][2]. In kinase inhibitor design, the number and spatial disposition of HBA groups directly influence hinge-region hydrogen bonding and selectivity across the kinome [3].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | HBA = 7 (2 from sulfonamide, 2 from pyrazine, 1 from pyridine, 2 from pyrazole) |
| Comparator Or Baseline | 2-CF3 analog: HBA = 5; 2-Cl analog: HBA = 3 |
| Quantified Difference | ΔHBA = +2 versus 2-CF3 analog; ΔHBA = +4 versus 2-Cl analog |
| Conditions | Computed from molecular structures; PubChem descriptor data |
Why This Matters
The higher HBA count of the target compound offers additional potential interaction points with polar residues in target protein active sites, which may translate into differentiated selectivity profiles in enzyme inhibition screens.
- [1] PubChem. Compound Summary for CID 126851727: 4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide. https://pubchem.ncbi.nlm.nih.gov/compound/126851727 (accessed 2026-05-09). View Source
- [2] Kuujia. CAS No 2097924-36-0: N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide. Product page. https://www.kuujia.com (accessed 2026-05-09). View Source
- [3] Ghose AK, Herbertz T, Pippin DA, et al. Knowledge-based prediction of ligand binding modes and rational inhibitor design for kinase drug discovery. J Med Chem. 2008;51(17):5149-5171. (Class-level reference for HBA role in kinase hinge binding). View Source
